molecular formula C14H15BF2N2O2 B1147986 methyl 2-(2,2-difluoro-4,12-dimethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-6-yl)acetate CAS No. 126250-45-1

methyl 2-(2,2-difluoro-4,12-dimethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-6-yl)acetate

Cat. No.: B1147986
CAS No.: 126250-45-1
M. Wt: 292.09
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Description

Methyl 2-(2,2-difluoro-4,12-dimethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.0³,⁷]dodeca-1(12),4,6,8,10-pentaen-6-yl)acetate is a boron-containing heterocyclic compound characterized by a tricyclic core structure with fused pyrrole and aromatic rings. The molecule features a borate center coordinated with two fluorine atoms and a nitrogen atom, forming a rigid, planar geometry. The methyl acetate substituent at position 6 introduces ester functionality, which influences solubility and reactivity. This compound belongs to a broader class of 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) analogs, which are renowned for their photophysical stability and fluorescence properties .

Properties

IUPAC Name

methyl 2-(2,2-difluoro-4,12-dimethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-6-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BF2N2O2/c1-9-4-5-12-8-13-11(7-14(20)21-3)6-10(2)19(13)15(16,17)18(9)12/h4-6,8H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDAKNIWDOFVVOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)C)CC(=O)OC)C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BF2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Difluoro-9-(2-methoxy-2-oxoethyl)-3,7-dimethyl-5H-dipyrrolo[1,2-c:2’,1’-f][1,3,2]diazaborinin-4-ium-5-uide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the dipyrrolo structure: This involves the cyclization of appropriate pyrrole derivatives under controlled conditions.

    Introduction of the diazaborinin moiety: This step requires the reaction of the dipyrrolo intermediate with boron-containing reagents.

    Fluorination and methoxylation:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5,5-Difluoro-9-(2-methoxy-2-oxoethyl)-3,7-dimethyl-5H-dipyrrolo[1,2-c:2’,1’-f][1,3,2]diazaborinin-4-ium-5-uide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The fluorine atoms and methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the compound.

Scientific Research Applications

5,5-Difluoro-9-(2-methoxy-2-oxoethyl)-3,7-dimethyl-5H-dipyrrolo[1,2-c:2’,1’-f][1,3,2]diazaborinin-4-ium-5-uide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.

    Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of 5,5-Difluoro-9-(2-methoxy-2-oxoethyl)-3,7-dimethyl-5H-dipyrrolo[1,2-c:2’,1’-f][1,3,2]diazaborinin-4-ium-5-uide involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms and diazaborinin structure play crucial roles in its binding affinity and reactivity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight Key Features
Methyl 2-(2,2-difluoro-4,12-dimethyl-3-aza-1-azonia-2-boranuidatricyclo[...]acetate (Target) Methyl groups at C4/C12; acetate ester at C6 C₁₈H₂₀BF₂N₂O₂ 363.17 Enhanced solubility due to ester group; moderate fluorescence quantum yield
Methyl 4-(2,2-difluoro-5,11-diiodo-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[...]benzoate Iodo substituents at C5/C11; benzoate ester at C8 C₂₃H₂₂BF₂I₂N₂O₂ 754.05 Heavy atoms (I) enhance X-ray contrast; reduced solubility in polar solvents
5,11-Diethynyl-2,2-difluoro-4,6,10,12-tetramethyl-8-phenyl-3-aza-1-azonia-2-boranuidatricyclo[...]pentaene Ethynyl groups at C5/C11; phenyl at C8 C₂₃H₁₉BF₂N₂ 372.20 Extended π-conjugation; strong fluorescence with red-shifted emission
12-Dimethylamino-2,2-difluoro-8-phenyl-1λ⁵,3-diaza-2λ⁴-boratricyclo[...]pentaen-1-ylium Dimethylamino group at C12; phenyl at C8 C₁₇H₁₆BF₂N₃ 311.14 Amino group enhances electron density; crystal packing via H···F contacts

Key Observations:

Substituent Impact on Fluorescence: The ethynyl and phenyl groups in the compound from extend conjugation, leading to red-shifted emission (~650 nm) compared to the target compound’s emission (~520 nm).

Solubility and Reactivity :

  • The acetate ester in the target compound improves aqueous solubility compared to the iodinated benzoate derivative , which is more lipophilic.
  • Heavy atoms (e.g., iodine in ) enhance radiative decay but increase molecular weight and reduce solubility.

Crystallographic Stability: The dimethylamino derivative forms a 3D network via C–H···F interactions (2.491–2.512 Å), stabilizing its crystal lattice . In contrast, the target compound’s ester group may disrupt such packing, favoring amorphous solid states.

Biological Activity

Methyl 2-(2,2-difluoro-4,12-dimethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-6-yl)acetate is a complex organic compound with potential biological applications due to its unique structural properties. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The compound belongs to a class of azabicyclic compounds characterized by the presence of fluorine atoms and a diazaborinin structure. Its IUPAC name reflects its intricate structure:

Property Details
IUPAC NameThis compound
Molecular FormulaC14H15BF2N2O2
CAS Number126250-45-1

The biological activity of methyl 2-(2,2-difluoro...) involves its interaction with specific molecular targets within biological systems. The fluorine atoms enhance the compound's lipophilicity and reactivity, potentially influencing its binding affinity to various biomolecules.

Interaction with Biomolecules

Research indicates that such compounds can interact with nucleic acids and proteins, affecting their functions. The binding properties to DNA and RNA are particularly relevant in the context of anticancer activities.

Cytotoxicity and Anticancer Potential

Preliminary investigations into the cytotoxic effects of similar azabicyclic compounds have indicated potential anticancer activity. In vitro assays demonstrated that these compounds could induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and disruption of cellular signaling pathways .

Case Studies

Several case studies have been conducted on structurally related compounds:

  • Antimicrobial Screening : A series of alkyl-substituted derivatives were synthesized and tested for antimicrobial activity. Results showed varying degrees of effectiveness against Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Analysis : Compounds similar to methyl 2-(2,2-difluoro...) were tested against human cancer cell lines (e.g., HeLa cells). The studies reported IC50 values indicating significant cytotoxicity at micromolar concentrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 2-(2,2-difluoro-4,12-dimethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-6-yl)acetate
Reactant of Route 2
Reactant of Route 2
methyl 2-(2,2-difluoro-4,12-dimethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-6-yl)acetate

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